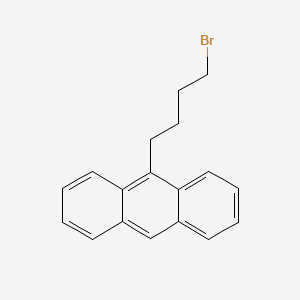
9-(4-Bromobutyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Bromobutyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromobutyl group at the 9th position of the anthracene ring modifies its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromobutyl)anthracene typically involves the bromination of anthracene followed by the introduction of a butyl group. One common method is the radical bromination of anthracene at the 9th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. The resulting 9-bromoanthracene is then reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 9-(4-Bromobutyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 9-(4-aminobutyl)anthracene, 9-(4-thiobutyl)anthracene, etc.
Oxidation: Products include anthraquinone derivatives.
Reduction: Products include dihydroanthracene derivatives.
Scientific Research Applications
9-(4-Bromobutyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9-(4-Bromobutyl)anthracene is largely dependent on its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its bromobutyl group allows for further functionalization, enabling the compound to target specific proteins or enzymes. The photophysical properties of the anthracene core also make it useful in applications requiring fluorescence .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9-(4-Bromobutyl)anthracene vs. 9-(4-Phenyl)anthracene : The bromobutyl group provides different reactivity and solubility compared to the phenyl group.
- This compound vs. 9-(4-Phenylethynyl)anthracene : The presence of an ethynyl group in the latter alters its electronic properties and reactivity.
- This compound vs9,10-Bis(phenylethynyl)anthracene : The bis-substitution in the latter compound significantly changes its photophysical properties and makes it more suitable for electronic applications .
Properties
CAS No. |
155827-12-6 |
|---|---|
Molecular Formula |
C18H17Br |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
9-(4-bromobutyl)anthracene |
InChI |
InChI=1S/C18H17Br/c19-12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |
InChI Key |
VKDWNMPLUHSKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


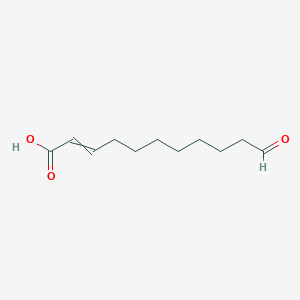

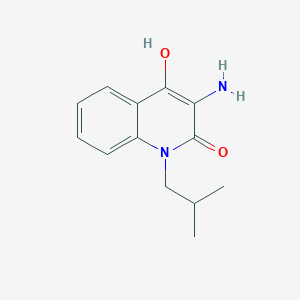
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
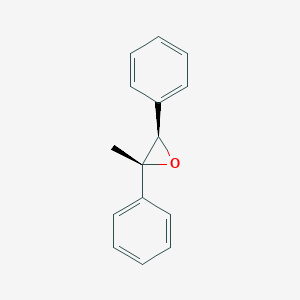

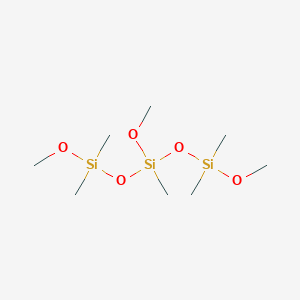
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
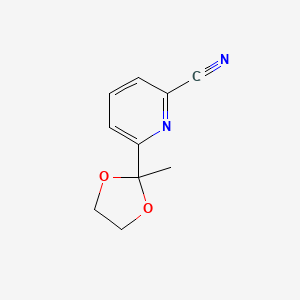
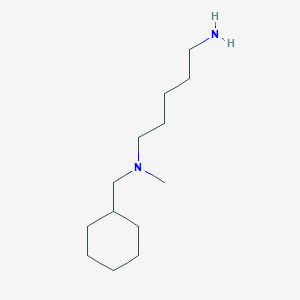

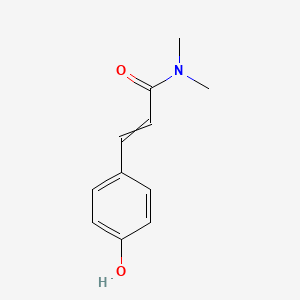

![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
